5-Fluoropyridine-2-sulfonyl fluoride
Description
Properties
IUPAC Name |
5-fluoropyridine-2-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSBTEIQGWQQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Fluorinated pyridines, in general, have been known to interact with various biological targets due to their interesting and unusual physical, chemical, and biological properties.
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. This could influence how 5-Fluoropyridine-2-sulfonyl fluoride interacts with its targets.
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways.
Biological Activity
5-Fluoropyridine-2-sulfonyl fluoride is a compound of significant interest in the fields of medicinal chemistry and chemical biology. Its unique structural features and reactivity profile make it a valuable tool for probing biological systems and developing therapeutics. This article delves into the biological activity of this compound, including its mechanism of action, applications in drug development, and relevant case studies.
Molecular Formula : CHFNOS
Molecular Weight : 179.15 g/mol
Purity : Typically ≥ 95%
This compound acts primarily as a covalent inhibitor , targeting specific amino acid residues in proteins, notably serines, threonines, and cysteines. The presence of the sulfonyl fluoride group enhances its electrophilicity, allowing it to form stable covalent bonds with nucleophilic sites on enzymes and other proteins. This property is particularly useful in the development of chemical probes for studying enzyme activity and protein interactions.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : It has been shown to selectively inhibit various enzymes by modifying their active sites, which is critical in understanding metabolic pathways and disease mechanisms.
- Covalent Modification : The compound can covalently modify reactive residues in proteins, making it a valuable tool for mapping enzyme binding sites and studying protein-protein interactions.
- Therapeutic Potential : Due to its ability to modulate enzyme activities, it has potential applications in drug development, particularly for diseases where enzyme dysregulation is a factor.
Table 1: Summary of Biological Activities
Notable Research Findings
- Sulfonyl Fluoride Probes : Research indicates that sulfonyl fluorides like this compound are effective as chemical probes due to their stability and reactivity. They can selectively modify enzymes involved in critical biochemical pathways, thus providing insights into their functions and interactions .
- Inhibition Studies : A study demonstrated that derivatives of fluorinated pyridines exhibited potent inhibition against L1210 mouse leukemia cells with IC values in the nanomolar range. This suggests that compounds like this compound could be developed into effective anticancer agents .
- Target Identification : The compound has been utilized in identifying targets within complex biological systems, aiding in the understanding of disease mechanisms at a molecular level .
Scientific Research Applications
5-Fluoropyridine-2-sulfonyl fluoride is a chemical compound with a molecular formula of and a molecular weight of 179.15 g/mol. It features a pyridine ring with a sulfonyl fluoride group at the 2-position and a fluorine atom at the 5-position. This compound is valuable in organic synthesis and medicinal chemistry because of its electrophilic properties, which allow it to participate in various chemical transformations.
Methods of Application
Direct fluorosulfonylation with fluorosulfonyl radicals is a concise and efficient approach for producing sulfonyl fluorides. The Baltz-Schiemann reaction is applied for the synthesis of 2-amino-5-fluoropyridine.
Results or Outcomes
The use of this compound in organic synthesis has led to the production of diverse functionalized sulfonyl fluorides. The synthesis results in the production of 2-amino-5-fluoropyridine.
Specific Applications
- Organic Synthesis: this compound is employed as a building block in synthesizing complex molecules. Its unique structure, featuring both a fluorine atom and a sulfonyl fluoride group, imparts distinct electrophilic properties, making it useful in targeted organic synthesis.
- Medicinal Chemistry: The compound is utilized in developing new therapeutic agents. Its ability to undergo chemical transformations, primarily due to the reactivity of the sulfonyl fluoride moiety, makes it a valuable intermediate.
- Chemical Biology: this compound is used as a chemical probe to study biological systems. Sulfonyl fluorides like this compound are effective as chemical probes due to their stability and reactivity. They can selectively modify enzymes involved in critical biochemical pathways, providing insights into their functions and interactions.
- Synthesis of Sulfonyl Fluorides : It has found widespread applications in organic synthesis, chemical biology, drug discovery and materials science .
Notable Research Findings
- Enzyme Inhibition: this compound can selectively inhibit various enzymes by modifying their active sites, which is critical in understanding metabolic pathways and disease mechanisms.
- Covalent Modification: The compound can covalently modify reactive residues in proteins, making it a valuable tool for mapping enzyme binding sites and studying protein-protein interactions.
- Therapeutic Potential: Due to its ability to modulate enzyme activities, it has potential applications in drug development, particularly for diseases where enzyme dysregulation is a factor. Research indicates that sulfonyl fluorides like this compound are effective as chemical probes due to their stability and reactivity.
- Inhibition Studies : Derivatives of fluorinated pyridines exhibited potent inhibition against L1210 mouse leukemia cells with IC values in the nanomolar range. This suggests that compounds like this compound could be developed into effective anticancer agents.
- Target Identification : The compound has been utilized in identifying targets within complex biological systems, aiding in the understanding of disease mechanisms at a molecular level.
Comparison with Similar Compounds
5-Fluoropyridine-2-sulfonyl chloride (CAS 1060802-47-2)
- Reactivity : Sulfonyl chlorides are more reactive than sulfonyl fluorides due to the higher electrophilicity of the chlorine atom. However, they are prone to hydrolysis, limiting their shelf life and utility in aqueous environments. In contrast, 5-Fluoropyridine-2-sulfonyl fluoride’s slower hydrolysis makes it preferable for prolonged reactions .
Benzene-Based Sulfonyl Chlorides
- 2,4-Difluorobenzene-1-sulfonyl chloride (CAS 13918-92-8) and 3,5-Difluorobenzene-1-sulfonyl chloride (CAS 210532-25-5): These compounds feature a benzene core with multiple fluorine substituents. The electron-withdrawing effects of fluorine atoms enhance the sulfonyl group’s reactivity.
Trifluoromethyl-Substituted Analogs
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS Discontinued)
- Substituent Effects: The trifluoromethyl group is bulkier and more electronegative than a single fluorine atom. This increases steric hindrance and electron withdrawal, which may reduce nucleophilic attack rates compared to this compound. However, the discontinued status of this compound () suggests synthetic or stability issues, highlighting the practical advantages of the monofluorinated derivative .
Other Pyridine Derivatives
2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2)
- The methylthio group is electron-donating, contrasting with the electron-withdrawing sulfonyl fluoride group. Such differences underscore the tunability of pyridine-based compounds for specific applications .
Key Research Findings and Gaps
- Stability : Sulfonyl fluorides generally exhibit superior thermal and hydrolytic stability over chlorides, a critical factor in industrial applications. However, direct comparative studies between this compound and its analogs are absent in the provided evidence.
- Further research into optimized synthesis routes is needed.
Preparation Methods
Preparation of Fluoropyridine Precursors via Improved Blaz-Schiemann Reaction
A patented industrially viable approach involves the synthesis of fluoropyridine derivatives by an improved Blaz-Schiemann reaction starting from aminopyridines, such as 2-amino-6-picoline or related compounds. The process includes:
- Bromination of aminopyridines under controlled conditions using sodium bromide and sodium bromate in acidic medium.
- Diazotization and fluorination via reaction with sodium nitrite in anhydrous hydrogen fluoride at low temperatures (-78 °C to 70 °C).
- Extraction and purification steps to isolate fluoropyridine derivatives with high yields (~85%).
This method is characterized by mild reaction conditions, scalability, and relatively high overall yields (around 76-79%) for fluorinated picoline derivatives, which are key intermediates for further sulfonylation steps.
Table 1: Typical Reaction Conditions and Yields for Fluoropyridine Synthesis
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | NaBr, NaBrO3, H2SO4, acetonitrile | 0 to 25 | 90-93 | Controlled addition, ice bath |
| Diazotization & Fluorination | NaNO2, Anhydrous HF, -78 to 70 | -78 to 70 | 85-87 | Slow temperature ramping |
| Extraction & Purification | Dichloromethane, NaHCO3, drying agents | Room temp | - | Recrystallization with solvents |
Electrochemical Oxidative Fluorosulfonylation of Thiols/Disulfides
A recent environmentally friendly method involves the direct electrochemical oxidation of thiols or disulfides to sulfonyl fluorides using potassium fluoride (KF) as the fluorine source. This approach offers a mild, green alternative to classical fluorination methods, avoiding harsh reagents and conditions.
Key features include:
- Use of inexpensive KF and graphite/stainless steel electrodes.
- Biphasic reaction mixture with acetonitrile and aqueous HCl.
- Addition of pyridine as an electron mediator or phase transfer catalyst.
- Radical intermediates formed during anodic oxidation facilitate sulfonyl fluoride formation.
- The process yields sulfonyl fluorides in good isolated yields (~74%) and minimal byproducts (mainly NaCl and KCl).
This method is notable for its scalability and environmental compatibility, making it suitable for industrial applications.
Stepwise and One-Pot Green Protocols for Sulfonyl Fluoride Synthesis
Further advancements have introduced two efficient protocols for sulfonyl fluoride synthesis from stable substrates such as disulfides or thiols:
- Stepwise method: Sequential oxidation and fluorination steps using potassium fluoride and sodium hypochlorite pentahydrate (NaOCl·5H2O) as a green oxidant.
- One-pot process: Combining oxidation and fluorination in a single reactor, minimizing waste and reaction time.
These protocols operate at ambient temperature, demonstrate gram-scale synthesis feasibility, and improve upon traditional methods that rely on corrosive reagents like potassium bifluoride (KHF2). They also avoid the instability issues of sulfonyl chlorides, common intermediates in classical routes.
Specific Considerations for 5-Fluoropyridine-2-sulfonyl Fluoride
Although direct literature specifically detailing the sulfonyl fluoride installation on 5-fluoropyridine-2-position is limited, the general methodology can be inferred:
- Starting from 5-fluoropyridine-2-thiol or disulfide derivatives prepared via the above fluorination routes.
- Application of electrochemical oxidative fluorosulfonylation or green oxidation/fluorination protocols to install the sulfonyl fluoride group.
- Purification by recrystallization or chromatography to isolate the target compound.
Summary Table of Preparation Methods
Research Findings and Notes
- The improved Blaz-Schiemann method enables fluorination at specific pyridine positions with excellent selectivity and yield, suitable for industrial production.
- Electrochemical methods provide a radical-mediated pathway, avoiding hazardous reagents and improving sustainability.
- Green protocols using NaOCl·5H2O and KF offer practical and scalable routes, with minimal environmental impact.
- The sulfonyl fluoride group is sensitive; thus, mild conditions and careful purification are critical.
- The combination of fluorination and sulfonylation steps can be optimized for overall yield and purity depending on the target application.
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of 5-Fluoropyridine-2-sulfonyl fluoride relevant to experimental design?
- Answer: The compound features a pyridine ring substituted with a fluorine atom at position 5 and a sulfonyl fluoride group at position 2. Key properties include:
- Molecular formula: C₅H₃F₂NO₂S.
- Reactivity: The sulfonyl fluoride group is electrophilic, enabling nucleophilic substitution reactions (e.g., with amines or thiols).
- Stability: Sensitive to hydrolysis; store under anhydrous conditions at 2–8°C in inert atmospheres.
- Analytical data: Characterize via ¹⁹F NMR (δ ~ -40 ppm for sulfonyl fluoride) and IR (stretching frequencies ~1370 cm⁻¹ for S=O bonds) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- First aid: In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use eyewash stations .
- Spill management: Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer: A typical synthesis involves:
Sulfonation: React 5-fluoropyridine with chlorosulfonic acid to form 5-fluoropyridine-2-sulfonic acid.
Fluorination: Treat the intermediate with excess hydrogen fluoride (HF) or fluorinating agents like DAST (diethylaminosulfur trifluoride).
- Key considerations: Use moisture-free conditions and monitor reaction progress via TLC or HPLC. Yields are optimized at low temperatures (-10°C to 0°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or stability data for sulfonyl fluorides like this compound?
- Answer:
- Reproducibility checks: Validate experimental conditions (e.g., purity of starting materials, solvent quality, moisture levels).
- Advanced characterization: Use X-ray crystallography to confirm structure and DSC/TGA to assess thermal stability.
- Comparative studies: Benchmark against structurally analogous compounds (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) to identify substituent effects .
Q. What methodologies are effective for analyzing trace impurities or decomposition products in this compound?
- Answer:
- LC-MS: Detect hydrolyzed byproducts (e.g., sulfonic acids) with reverse-phase columns and electrospray ionization.
- ¹⁹F NMR: Monitor fluorine environments to identify degradation (e.g., loss of sulfonyl fluoride signals).
- Karl Fischer titration: Quantify residual moisture to correlate with stability .
Q. How can reaction conditions be optimized for this compound in Suzuki-Miyaura cross-coupling or click chemistry applications?
- Answer:
- Catalyst selection: Use Pd(PPh₃)₄ for aryl boronic acid couplings or Cu(I) catalysts for azide-alkyne cycloadditions.
- Solvent systems: Anhydrous THF or DMF improves solubility and reaction efficiency.
- Temperature control: Microwave-assisted synthesis at 80–100°C reduces reaction time while maintaining selectivity .
Q. What strategies mitigate bioaccumulation or environmental risks during disposal of this compound?
- Answer:
- Hydrolysis: Neutralize with aqueous NaOH to convert sulfonyl fluoride to less reactive sulfonate.
- Waste segregation: Store in labeled containers for incineration by licensed facilities.
- Ecotoxicity assessment: Use in silico tools (e.g., EPI Suite) to predict biodegradability and bioaccumulation potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
